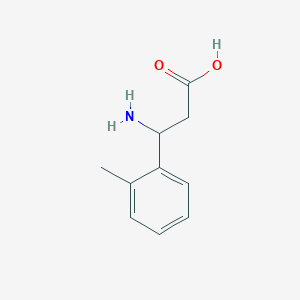

3-Amino-3-(2-methylphenyl)propanoic acid

Description

Properties

IUPAC Name |

3-amino-3-(2-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-4-2-3-5-8(7)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GORGZFRGYDIRJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of (S)-3-Amino-3-(2-methylphenyl)propanoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

(S)-3-Amino-3-(2-methylphenyl)propanoic acid is a chiral β-amino acid of significant interest in medicinal chemistry and drug development. Its stereospecific structure makes it a valuable building block for the synthesis of complex pharmaceutical compounds. This technical guide provides an in-depth overview of the discovery and synthesis of this molecule, focusing on established methodologies, experimental protocols, and quantitative data.

Core Synthesis Strategies

The enantioselective synthesis of (S)-3-Amino-3-(2-methylphenyl)propanoic acid presents a considerable challenge due to the need to control the stereochemistry at the β-position. Researchers have explored several key strategies to achieve high enantiopurity, primarily revolving around asymmetric synthesis and enzymatic resolution.

Asymmetric Synthesis via Chiral Auxiliaries

One of the most robust methods for the asymmetric synthesis of chiral β-amino acids involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the reacting molecule to direct the stereochemical outcome of a reaction. A common approach is the diastereoselective alkylation of a chiral enolate derived from a β-amino acid precursor.

-

Formation of a Chiral Imine: A chiral amine, serving as the auxiliary, is condensed with a suitable carbonyl compound to form a chiral imine.

-

Enolate Formation and Alkylation: The chiral imine is then deprotonated to form a chiral enolate, which subsequently reacts with an electrophile (in this case, a derivative of 2-methylphenylacetaldehyde or a related compound) in a diastereoselective manner.

-

Hydrolysis and Auxiliary Removal: The resulting product is hydrolyzed to cleave the chiral auxiliary, yielding the desired enantiomerically enriched β-amino acid.

This strategy's success is highly dependent on the choice of the chiral auxiliary and the optimization of reaction conditions to maximize diastereoselectivity.

Chemoenzymatic Synthesis and Kinetic Resolution

Enzymes, with their inherent chirality, are powerful tools for the synthesis of enantiomerically pure compounds. A prevalent chemoenzymatic approach for producing (S)-3-Amino-3-(2-methylphenyl)propanoic acid would be the kinetic resolution of a racemic mixture of the corresponding amino acid or its precursor.

In a typical kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched. For instance, a lipase could be used to selectively acylate the (R)-enantiomer of a 3-amino-3-(2-methylphenyl)propanoic acid ester, allowing for the separation of the unreacted (S)-enantiomer.

A hypothetical experimental workflow for a chemoenzymatic resolution is depicted below:

Caption: Chemoenzymatic resolution workflow.

Experimental Protocols

Detailed experimental protocols for the synthesis of (S)-3-Amino-3-(2-methylphenyl)propanoic acid are proprietary and not extensively published in publicly accessible scientific literature. The following represents a generalized, hypothetical protocol based on common practices in the field for the synthesis of similar β-amino acids. This is for illustrative purposes only and has not been experimentally validated for this specific compound.

Hypothetical Protocol: Asymmetric Synthesis using a Chiral Auxiliary

Step 1: Synthesis of Chiral Imine

-

To a solution of (S)-(-)-1-phenylethylamine (1.0 eq) in toluene is added 2-methylbenzaldehyde (1.05 eq).

-

The mixture is heated at reflux with a Dean-Stark trap to remove water.

-

After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure to yield the crude chiral imine, which is used in the next step without further purification.

Step 2: Diastereoselective Addition

-

The chiral imine (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere.

-

A solution of lithium diisopropylamide (LDA) (1.1 eq) in THF is added dropwise, and the mixture is stirred for 30 minutes to form the corresponding aza-enolate.

-

A solution of methyl bromoacetate (1.2 eq) in THF is then added dropwise.

-

The reaction is stirred at -78 °C for several hours until completion (monitored by TLC).

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride and warmed to room temperature.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The resulting diastereomeric mixture is purified by column chromatography.

Step 3: Hydrolysis and Auxiliary Removal

-

The purified diastereomer is dissolved in a mixture of acetic acid and water.

-

The solution is hydrogenated in the presence of a palladium on carbon catalyst (Pd/C) at a specified pressure and temperature until the chiral auxiliary is cleaved.

-

The catalyst is removed by filtration, and the solvent is evaporated.

-

The crude product is purified by recrystallization or chromatography to yield (S)-3-Amino-3-(2-methylphenyl)propanoic acid.

Quantitative Data

Due to the limited availability of public data for the synthesis of this specific molecule, a comprehensive table of quantitative data cannot be provided. However, for analogous asymmetric syntheses of β-amino acids, the following parameters are typically reported:

| Parameter | Typical Range | Notes |

| Diastereomeric Excess (d.e.) | >90% | Achieved during the stereoselective addition step. |

| Enantiomeric Excess (e.e.) | >98% | After removal of the chiral auxiliary. |

| Overall Yield | 40-70% | Highly dependent on the specific substrate and reaction conditions. |

For chemoenzymatic resolutions, the key metrics are:

| Parameter | Typical Range | Notes |

| Conversion | ~50% | Ideal for kinetic resolution to achieve high e.e. of the remaining substrate. |

| Enantiomeric Excess (e.e.) of Substrate | >99% | The desired outcome for the unreacted enantiomer. |

| Enantiomeric Ratio (E) | >100 | A measure of the enzyme's selectivity. |

Logical Relationships in Synthesis Strategy

The choice of a synthetic strategy is often guided by a series of logical considerations, as illustrated in the following diagram:

Caption: Decision tree for synthesis strategy.

Conclusion

The synthesis of enantiomerically pure (S)-3-Amino-3-(2-methylphenyl)propanoic acid is a challenging yet crucial task for the advancement of pharmaceutical research. While specific, detailed protocols are not widely disseminated, the established principles of asymmetric synthesis and chemoenzymatic resolution provide a solid foundation for its preparation. The development of novel, efficient, and scalable synthetic routes to this and other chiral β-amino acids remains an active area of research, driven by the continuous demand for new and improved therapeutic agents. Researchers and drug development professionals are encouraged to explore these fundamental strategies and adapt them to their specific needs, contributing to the ongoing discovery of innovative medicines.

An In-depth Technical Guide to 3-Amino-3-(o-tolyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 3-Amino-3-(o-tolyl)propanoic acid. This document is intended to serve as a valuable resource for researchers, chemists, and professionals in the field of drug development and chemical synthesis.

Chemical Properties

3-Amino-3-(o-tolyl)propanoic acid, with the CAS number 68208-16-2, is a substituted β-amino acid. Its core structure consists of a propanoic acid backbone with an amino group and an o-tolyl group attached to the β-carbon. The presence of the ortho-tolyl group distinguishes it from its meta and para isomers, influencing its steric and electronic properties.

Physicochemical Data

A summary of the key physicochemical properties of 3-Amino-3-(o-tolyl)propanoic acid and its hydrochloride salt are presented in Table 1. The data for the free base is limited, with more information available for the hydrochloride salt of the (S)-enantiomer.

| Property | Value | Source |

| IUPAC Name | 3-amino-3-(2-methylphenyl)propanoic acid | [1] |

| CAS Number | 68208-16-2 | [1][2][3] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1][2] |

| Molecular Weight | 179.22 g/mol | [1] |

| Melting Point | 240-241 °C | [2] |

| Boiling Point | 326.3 °C at 760 mmHg | [2] |

| Density | 1.163 g/cm³ | [2] |

| Flash Point | 151.2 °C | [2] |

| Refractive Index | 1.567 | [2] |

| LogP | 2.17 | [2] |

| PSA | 63.32 Ų | [2] |

| Purity (typical) | 95% | [1] |

Table 1: Physicochemical Properties of 3-Amino-3-(o-tolyl)propanoic acid.

For the enantiomerically pure form, specifically (S)-3-Amino-3-(o-tolyl)propanoic acid hydrochloride, the following data is available:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [4] |

| Molecular Weight | 215.67 g/mol | [4] |

Table 2: Properties of (S)-3-Amino-3-(o-tolyl)propanoic acid hydrochloride.

Synthesis and Characterization

A potential synthetic workflow is outlined below. This is a generalized representation and would require optimization for this specific substrate.

Figure 1. Proposed synthetic workflow for 3-Amino-3-(o-tolyl)propanoic acid via the Rodionov reaction.

Spectroscopic Data

No specific experimental spectra (NMR, IR, Mass Spectrometry) for 3-Amino-3-(o-tolyl)propanoic acid were identified in the provided search results. Spectroscopic analysis would be essential for the structural confirmation and purity assessment of the synthesized compound.

Biological Activity

The biological activity of 3-Amino-3-(o-tolyl)propanoic acid is not well-documented in the available literature. However, related compounds, such as other 3-amino-3-arylpropanoic acid derivatives, have been investigated for various pharmacological activities. For instance, a related compound, 3-(R-Amino-2-(R-hydroxy-3-o-tolyl)propionic acid, is utilized as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders and is also used in biochemical research related to amino acid metabolism.[5]

Given the structural similarity to other biologically active β-amino acids, 3-Amino-3-(o-tolyl)propanoic acid could be a candidate for investigation in areas such as:

-

Neuropharmacology: Many β-amino acids and their derivatives exhibit activity in the central nervous system.

-

Antimicrobial and Anticancer Research: Various substituted propanoic acid derivatives have shown potential in these therapeutic areas.

Further research is required to elucidate the specific biological activities and potential signaling pathways associated with 3-Amino-3-(o-tolyl)propanoic acid. A logical workflow for such an investigation is proposed below.

Figure 2. Proposed workflow for investigating the biological activity of 3-Amino-3-(o-tolyl)propanoic acid.

Conclusion

3-Amino-3-(o-tolyl)propanoic acid is a chemical compound with defined physicochemical properties, although a comprehensive experimental dataset is not yet publicly available. Its structural similarity to other pharmacologically active β-amino acids suggests it may be a valuable molecule for further investigation in drug discovery and development. The synthesis of this compound can likely be achieved through established methods for related structures, and its biological potential remains an open area for future research. This guide provides a foundational understanding of the current knowledge of this compound and a framework for its further exploration.

References

- 1. 3-Amino-3-(2-methylphenyl)propionic acid 95% | CAS: 68208-16-2 | AChemBlock [achemblock.com]

- 2. 3-amino-3-(2-methylphenyl)propanoic Acid, CasNo.68208-16-2 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. (S)-3-Amino-3-(o-tolyl)propanoic acid hydrochloride | C10H14ClNO2 | CID 54593404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 3-Amino-3-(2-methylphenyl)propanoic Acid (CAS: 68208-16-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-3-(2-methylphenyl)propanoic acid (CAS: 68208-16-2), a key building block in medicinal chemistry. This document details its physicochemical properties, synthesis methodologies, spectroscopic data, and significant biological applications, with a particular focus on its role as a precursor to Cathepsin inhibitors. Detailed experimental protocols and visual representations of relevant signaling pathways are included to support researchers in their drug discovery and development endeavors.

Introduction

3-Amino-3-(2-methylphenyl)propanoic acid, also known as 3-amino-3-(o-tolyl)propanoic acid, is a non-proteinogenic β-amino acid. β-Amino acids and their derivatives are of significant interest in medicinal chemistry due to their unique structural features, which can impart favorable pharmacological properties such as increased metabolic stability and potent biological activity. The (S)-enantiomer of this compound has been identified as a preferred precursor for the development of novel inhibitors targeting Cathepsins, a class of proteases implicated in a variety of physiological and pathological processes.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Amino-3-(2-methylphenyl)propanoic acid is presented in Table 1.

Table 1: Physicochemical Properties of 3-Amino-3-(2-methylphenyl)propanoic acid

| Property | Value | Reference(s) |

| CAS Number | 68208-16-2 | [1][2] |

| IUPAC Name | 3-amino-3-(2-methylphenyl)propanoic acid | [1] |

| Synonyms | 3-Amino-3-(o-tolyl)propanoic acid, β-Amino-2-methylbenzenepropanoic acid | |

| Molecular Formula | C10H13NO2 | [1][2] |

| Molecular Weight | 179.22 g/mol | [1] |

| Melting Point | 240-241 °C | [2] |

| Boiling Point | 326.3 °C at 760 mmHg | [2] |

| Density | 1.163 g/cm³ | [2] |

| Appearance | White to off-white solid/powder | |

| Purity | Typically ≥95% | [1] |

Synthesis

The synthesis of 3-Amino-3-(2-methylphenyl)propanoic acid can be achieved through various methods. The Rodionov reaction provides a classical and adaptable one-pot approach for the synthesis of β-amino acids.

Experimental Protocol: Rodionov Reaction

This protocol describes the synthesis of 3-Amino-3-(2-methylphenyl)propanoic acid from 2-methylbenzaldehyde, malonic acid, and ammonium acetate in an alcoholic medium.

Materials:

-

2-methylbenzaldehyde

-

Malonic acid

-

Ammonium acetate

-

Ethanol (or other suitable alcohol)

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for workup)

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylbenzaldehyde (1 equivalent), malonic acid (1-1.2 equivalents), and ammonium acetate (1.5-2 equivalents) in ethanol.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Acidify the mixture with hydrochloric acid to pH ~2.

-

Extract the aqueous layer with diethyl ether to remove any unreacted aldehyde and by-products.

-

Adjust the pH of the aqueous layer to ~7 with a sodium hydroxide solution. The product will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Dry the crude product under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain the purified 3-Amino-3-(2-methylphenyl)propanoic acid.

dot

Caption: Workflow for the synthesis of 3-Amino-3-(2-methylphenyl)propanoic acid via the Rodionov reaction.

Spectroscopic Data

The structural characterization of 3-Amino-3-(2-methylphenyl)propanoic acid is confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data of 3-Amino-3-(2-methylphenyl)propanoic acid

| Technique | Data |

| ¹H NMR | Predicted chemical shifts (δ, ppm): ~7.1-7.3 (m, 4H, Ar-H), ~4.5 (t, 1H, CH-N), ~2.6-2.8 (m, 2H, CH₂-C=O), ~2.3 (s, 3H, Ar-CH₃). Note: Actual shifts may vary based on solvent and pH. |

| ¹³C NMR | Predicted chemical shifts (δ, ppm): ~175 (C=O), ~140 (Ar-C), ~135 (Ar-C), ~125-130 (Ar-CH), ~50 (CH-N), ~40 (CH₂-C=O), ~19 (Ar-CH₃). Note: Actual shifts may vary based on solvent. |

| FTIR (cm⁻¹) | ~3400-2500 (br, O-H and N-H stretch), ~3000-2850 (C-H stretch), ~1700 (C=O stretch), ~1600, 1490 (C=C aromatic stretch), ~1400 (C-N stretch). |

| Mass Spec. | m/z: 179.09 [M]⁺, with fragmentation patterns corresponding to the loss of COOH, NH₂, and other characteristic fragments. |

Biological Activity and Applications

The primary biological significance of 3-Amino-3-(2-methylphenyl)propanoic acid lies in its role as a key intermediate in the synthesis of Cathepsin inhibitors. Cathepsins are a group of proteases involved in various cellular processes, and their dysregulation is implicated in numerous diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.

Cathepsin Inhibition and Signaling Pathways

Inhibition of specific Cathepsins can modulate various signaling pathways, making them attractive therapeutic targets.

Cathepsins, when released from the lysosome into the cytosol, can initiate the intrinsic apoptosis pathway. They can cleave and activate pro-apoptotic proteins like Bid and degrade anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.

dot

Caption: Cathepsin-mediated intrinsic apoptosis pathway.

Inhibition of Cathepsin S has been shown to modulate the p38 Mitogen-Activated Protein Kinase (MAPK) and c-Jun N-terminal Kinase (JNK) signaling pathways. These pathways are critical in regulating cellular responses to stress, inflammation, and apoptosis. Targeting Cathepsin S can therefore influence these downstream cellular processes.

dot

Caption: Modulation of p38 MAPK and JNK signaling by Cathepsin S inhibition.

Conclusion

3-Amino-3-(2-methylphenyl)propanoic acid is a valuable and versatile building block for the synthesis of biologically active molecules, particularly Cathepsin inhibitors. This technical guide provides essential information for researchers and drug development professionals, including its synthesis, characterization, and the biological context of its application. The detailed protocols and pathway diagrams serve as a practical resource to facilitate further research and development in this promising area of medicinal chemistry.

References

A Technical Guide to the Spectroscopic and Synthetic Aspects of 3-Amino-3-(2-methylphenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(2-methylphenyl)propanoic acid, a substituted β-amino acid, represents a valuable scaffold in medicinal chemistry and drug development. Its structural features, combining an aromatic moiety with a flexible amino acid backbone, make it an attractive building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the spectroscopic characteristics and a detailed experimental protocol for the synthesis of this compound, aimed at supporting research and development in the pharmaceutical sciences.

Spectroscopic Data

Due to the limited availability of experimentally-derived public data for 3-Amino-3-(2-methylphenyl)propanoic acid, this section presents predicted spectroscopic data and expected characteristic signals based on the analysis of structurally similar compounds. These predictions serve as a reliable reference for the identification and characterization of the title compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| Ar-H | 7.1 - 7.3 | m | - |

| CH-NH₂ | 4.2 - 4.5 | t | ~7-8 |

| CH₂-COOH | 2.6 - 2.9 | d | ~7-8 |

| Ar-CH₃ | 2.2 - 2.4 | s | - |

| NH₂ | Broad | s | - |

| COOH | Broad | s | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 175 - 180 |

| Ar-C (quaternary) | 135 - 140 |

| Ar-CH | 125 - 130 |

| CH-NH₂ | 50 - 55 |

| CH₂-COOH | 40 - 45 |

| Ar-CH₃ | 18 - 22 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500-3300 | Broad |

| N-H (Amine) | 3300-3500 | Medium |

| C-H (Aromatic) | 3000-3100 | Medium |

| C-H (Aliphatic) | 2850-2960 | Medium |

| C=O (Carboxylic Acid) | 1700-1725 | Strong |

| C=C (Aromatic) | 1450-1600 | Medium |

| N-H (bend) | 1550-1650 | Medium |

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 180.102 | Molecular ion peak |

| [M-H₂O+H]⁺ | 162.091 | Loss of water |

| [M-COOH+H]⁺ | 135.096 | Loss of carboxylic acid group |

| [C₇H₈N]⁺ | 106.065 | Fragment from cleavage of the Cα-Cβ bond |

Experimental Protocol: Synthesis via Rodionov Reaction

The synthesis of 3-Amino-3-(2-methylphenyl)propanoic acid can be effectively achieved through the Rodionov reaction. This one-pot condensation reaction involves an aromatic aldehyde, malonic acid, and an ammonia source, typically ammonium acetate, in a suitable solvent.[1][2][3][4][5]

Materials and Reagents:

-

2-Methylbenzaldehyde

-

Malonic Acid

-

Ammonium Acetate

-

Ethanol or Glacial Acetic Acid[1]

-

Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methylbenzaldehyde (1 equivalent), malonic acid (1.1 equivalents), and ammonium acetate (2.5 equivalents).[1]

-

Solvent Addition: Add ethanol or glacial acetic acid to the flask to serve as the reaction solvent. The use of glacial acetic acid has been reported to potentially increase the yield.[1]

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, pour the mixture into ice-water.

-

Purification:

-

Acidify the aqueous solution with concentrated HCl to a pH of approximately 1-2.

-

Wash the acidic solution with diethyl ether to remove any unreacted aldehyde and other non-polar impurities.

-

Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically around pH 6-7) using a solution of NaOH. This will cause the desired β-amino acid to precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash it with cold water and then a small amount of cold ethanol.

-

Dry the product under vacuum to yield 3-Amino-3-(2-methylphenyl)propanoic acid.

-

-

Characterization: Confirm the identity and purity of the synthesized compound using the spectroscopic techniques outlined above (NMR, IR, and MS).

Visualization of the Synthetic Pathway

The following diagram illustrates the workflow for the synthesis of 3-Amino-3-(2-methylphenyl)propanoic acid via the Rodionov reaction.

Caption: Synthetic workflow for 3-Amino-3-(2-methylphenyl)propanoic acid.

References

Physical and chemical properties of 3-Amino-3-(2-methylphenyl)propanoic acid

An In-depth Technical Guide to 3-Amino-3-(2-methylphenyl)propanoic Acid

Introduction

3-Amino-3-(2-methylphenyl)propanoic acid is a non-proteinogenic β-amino acid. As a chiral molecule, it exists as two distinct enantiomers, (S) and (R), as well as a racemic mixture. This compound and its derivatives are of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a phenyl group and an amino acid backbone, makes it a valuable chiral building block for the synthesis of more complex, biologically active molecules.[1][2] Aryl propionic acid derivatives are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[3] This guide provides a comprehensive overview of the known physical and chemical properties, experimental protocols, and the pharmaceutical context of 3-Amino-3-(2-methylphenyl)propanoic acid.

Physical and Chemical Properties

The physical and chemical characteristics of 3-Amino-3-(2-methylphenyl)propanoic acid have been determined through various analytical methods. The properties can differ slightly based on whether the compound is a racemic mixture or a pure enantiomer.

General Properties (Racemic Mixture)

The following table summarizes the key properties of the racemic form of 3-Amino-3-(2-methylphenyl)propanoic acid.

| Property | Value | Source |

| IUPAC Name | 3-amino-3-(2-methylphenyl)propanoic acid | [4] |

| CAS Number | 68208-16-2 | [4] |

| Molecular Formula | C₁₀H₁₃NO₂ | [4][5] |

| Molecular Weight | 179.22 g/mol | [4][5] |

| Appearance | White powder | [6] |

| Melting Point | 240-241 °C | [4] |

| Boiling Point | 326.3 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.163 g/cm³ (Predicted) | [4] |

| pKa | 3.71 ± 0.10 (Predicted) | [4] |

| logP | 2.17 (Predicted) | [4] |

| Topological Polar Surface Area | 63.3 Ų | [5] |

Stereoisomers

As a chiral compound, 3-Amino-3-(2-methylphenyl)propanoic acid has two enantiomers, which are mirror images of each other. These stereoisomers can exhibit different biological activities and are often isolated for specific applications in pharmaceutical synthesis.

Caption: Relationship between the racemic mixture and its enantiomers.

(S)-Enantiomer Properties

| Property | Value | Source |

| IUPAC Name | (3S)-3-amino-3-(2-methylphenyl)propanoic acid | [5] |

| CAS Number | 736131-48-9 | [2][5] |

| Appearance | White to off-white powder | [2] |

| Purity | ≥ 98% (HPLC) | [2] |

| Optical Rotation | [α]D²⁵ = -13 ± 2º (c=1 in 0.5 N NaOH) | [2] |

(R)-Enantiomer Properties

| Property | Value | Source |

| IUPAC Name | (3R)-3-amino-3-(2-methylphenyl)propanoic acid | [1] |

| CAS Number | 752198-38-2 | [1] |

| Appearance | White powder | [1] |

| Purity | ≥ 98% | [1] |

| Optical Rotation | [α]D²⁵ = +15 ± 2º (c=1 in 0.5N NaOH) | [1] |

Experimental Protocols

General Synthesis of 3-Aryl-3-aminopropanoic Acids

A common method for synthesizing 3-amino-3-arylpropanoic acids involves a one-pot reaction that is efficient and can be scaled up.[7] The following protocol is a generalized procedure adapted from methods used for similar compounds.[8]

Caption: Generalized workflow for the synthesis of 3-arylpropanoic acids.

Methodology:

-

Reaction Setup: To a mixture of the starting aryl compound (e.g., 2-methylbenzaldehyde derivative) and a suitable nitrogen source in a solvent like dichloromethane (CH₂Cl₂), a strong acid catalyst such as trifluoromethanesulfonic acid (TfOH) is added carefully at a controlled temperature (e.g., 0 °C).[8]

-

Reaction Progression: The mixture is stirred for a period of several hours to allow the reaction to proceed to completion. The progress can be monitored using techniques like Thin-Layer Chromatography (TLC).[8]

-

Workup: The reaction is quenched by pouring the mixture into a beaker of cold water.

-

Extraction: The aqueous mixture is then extracted multiple times with an organic solvent (e.g., chloroform or ethyl acetate) to isolate the product.[8]

-

Purification: The combined organic extracts are washed with water, dried over an anhydrous salt like sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography to yield the pure 3-Amino-3-(2-methylphenyl)propanoic acid.[8]

Biological and Pharmaceutical Context

3-Amino-3-(2-methylphenyl)propanoic acid serves as a crucial chiral building block in pharmaceutical development.[1] Its enantiomerically pure forms are particularly valuable for creating drugs with high specificity, which can lead to improved therapeutic efficacy and reduced side effects.[1]

Derivatives of this compound are being investigated for their potential in treating neurological disorders by modulating neurotransmitter systems.[1][2] The broader class of aryl propionic acids is well-known for its anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in prostaglandin biosynthesis.[3]

Caption: Role as a building block in a drug discovery pathway.

Safety and Handling

According to hazard classifications, 3-Amino-3-(2-methylphenyl)propanoic acid is considered an irritant.[4] Precautionary statements indicate that it may cause skin irritation, serious eye irritation, and respiratory irritation.[5] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry place, sealed from moisture.[1][2]

Conclusion

3-Amino-3-(2-methylphenyl)propanoic acid is a compound with significant potential in the field of pharmaceutical sciences. Its well-defined physical and chemical properties, combined with its utility as a chiral precursor, make it a valuable tool for the synthesis of novel therapeutic agents. Further research into its derivatives may uncover new applications, particularly in the development of treatments for neurological and inflammatory conditions.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. guidechem.com [guidechem.com]

- 5. (3S)-3-Amino-3-(2-methylphenyl)propanoic acid | C10H13NO2 | CID 6934180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-AMINO-3-(2-METHYLPHENYL)PROPANOIC ACID, CasNo.68208-16-2 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Stereoisomers of 3-Amino-3-(2-methylphenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(2-methylphenyl)propanoic acid, also known as β-amino-β-(o-tolyl)propanoic acid, is a chiral β-amino acid. Its stereoisomers, the (R)- and (S)-enantiomers, are gaining significant attention in the fields of medicinal chemistry and drug development. The spatial arrangement of the amino group and the 2-methylphenyl group at the chiral center dictates the biological activity of each enantiomer, making their separation and characterization crucial for the development of stereochemically pure pharmaceuticals.

This technical guide provides a comprehensive overview of the synthesis, separation, characterization, and biological significance of the stereoisomers of 3-Amino-3-(2-methylphenyl)propanoic acid.

Stereoisomers of 3-Amino-3-(2-methylphenyl)propanoic acid

The presence of a single chiral center at the C3 position gives rise to two enantiomers: (S)-3-Amino-3-(2-methylphenyl)propanoic acid and (R)-3-Amino-3-(2-methylphenyl)propanoic acid.

Physicochemical Properties and Characterization

The enantiomers of 3-Amino-3-(2-methylphenyl)propanoic acid share the same physical properties except for their interaction with plane-polarized light.

| Property | (S)-Enantiomer | (R)-Enantiomer |

| Molecular Formula | C₁₀H₁₃NO₂ | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol [1][2] | 179.22 g/mol [2] |

| Appearance | White to off-white powder[1] | White powder[2] |

| Specific Rotation | -13 ± 2º (c=1 in 0.5 N NaOH)[1] | +15 ± 2º (c=1 in 0.5 N NaOH)[2] |

| Purity (HPLC) | ≥ 98%[1] | ≥ 98%[2] |

| Storage Conditions | 0-8 °C[1][2] | 0-8 °C[2] |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 2-methylphenyl group, the methyl protons, the diastereotopic methylene protons of the propanoic acid backbone, and the methine proton at the chiral center. The chemical shifts and coupling constants of these protons would be crucial for structural confirmation.

-

¹³C NMR: The carbon NMR spectrum would display resonances for the carboxylic acid carbon, the aromatic carbons, the chiral methine carbon, the methylene carbon, and the methyl carbon.

-

Mass Spectrometry: The mass spectrum would likely show the molecular ion peak [M]⁺ and characteristic fragmentation patterns. Common fragmentation pathways for amino acids include the loss of the carboxylic group (CO₂H) and cleavage of the Cα-Cβ bond.

Synthesis and Chiral Resolution

The preparation of enantiomerically pure 3-Amino-3-(2-methylphenyl)propanoic acid typically involves the synthesis of the racemic mixture followed by chiral resolution.

Synthesis of Racemic 3-Amino-3-(2-methylphenyl)propanoic acid

A common route for the synthesis of racemic β-amino acids is the Rodionov reaction, which involves the condensation of an aromatic aldehyde with malonic acid and ammonia. For the synthesis of the ethyl ester of the target compound, a modified procedure can be employed.

Experimental Protocol: Synthesis of Racemic Ethyl 3-Amino-3-(2-methylphenyl)propanoate

A plausible method for the synthesis of the racemic ethyl ester, a precursor for enzymatic resolution, can be adapted from general procedures for the synthesis of related β-amino esters. One such approach involves a multi-step synthesis starting from 2-methylbenzaldehyde.

-

Gewald Reaction: A mixture of 2-methylbenzaldehyde, ethyl cyanoacetate, and elemental sulfur is reacted in the presence of a base like morpholine in a suitable solvent such as ethanol. This one-pot reaction yields an ethyl 2-aminothiophene-3-carboxylate derivative.

-

Reductive Desulfurization: The resulting thiophene derivative is then subjected to reductive desulfurization using a catalyst such as Raney nickel under a hydrogen atmosphere. This step cleaves the thiophene ring and reduces the double bond to afford racemic ethyl 3-amino-3-(2-methylphenyl)propanoate.

-

Purification: The crude product is purified by column chromatography on silica gel.

Chiral Resolution by Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly efficient method for separating enantiomers. Lipases, particularly Candida antarctica lipase B (CALB), are widely used for the enantioselective hydrolysis of racemic esters.

References

The Rising Therapeutic Potential of β-Amino Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The unique structural features of β-amino acid derivatives, which confer increased metabolic stability and the ability to form stable secondary structures, have positioned them as compelling scaffolds in medicinal chemistry.[1] This technical guide provides an in-depth overview of the diverse biological activities of these compounds, with a focus on their anticancer and antimicrobial properties. It includes a compilation of quantitative data, detailed experimental protocols for their synthesis and evaluation, and visualizations of key signaling pathways to facilitate further research and drug development in this promising area.

Anticancer Activity of β-Amino Acid Derivatives

A notable example of a potent anticancer β-amino acid derivative is 3-amino-N-(2-aminoethyl)-2,2-bis(naphthalen-2-ylmethyl)propanamide (5c) . This compound has demonstrated significant cytotoxic activity against a broad range of cancer cell lines.

Quantitative Anticancer Activity Data

The anticancer potency of 3-amino-N-(2-aminoethyl)-2,2-bis(naphthalen-2-ylmethyl)propanamide (5c) has been evaluated against various human cancer cell lines, with the half-maximal inhibitory concentration (IC50) values summarized below.

| Cell Line Category | Specific Cell Line | IC50 (µM) | Reference |

| Leukemia | CCRF-CEM | 0.32 | [2] |

| HL-60(TB) | 0.36 | [2] | |

| K-562 | 0.44 | [2] | |

| MOLT-4 | 0.35 | [2] | |

| RPMI-8226 | 0.41 | [2] | |

| SR | 0.33 | [2] | |

| Non-Small Cell Lung Cancer | A549/ATCC | 3.89 | [2] |

| EKVX | 0.44 | [2] | |

| HOP-62 | 0.54 | [2] | |

| HOP-92 | 0.52 | [2] | |

| NCI-H226 | 0.59 | [2] | |

| NCI-H23 | 0.53 | [2] | |

| NCI-H322M | 0.48 | [2] | |

| NCI-H460 | 0.45 | [2] | |

| NCI-H522 | 0.61 | [2] | |

| Colon Cancer | COLO 205 | 0.38 | [2] |

| HCC-2998 | 0.46 | [2] | |

| HCT-116 | 0.42 | [2] | |

| HCT-15 | 0.49 | [2] | |

| HT29 | 0.43 | [2] | |

| KM12 | 0.41 | [2] | |

| SW-620 | 0.40 | [2] | |

| CNS Cancer | SF-268 | 0.55 | [2] |

| SF-295 | 0.51 | [2] | |

| SF-539 | 0.58 | [2] | |

| SNB-19 | 0.53 | [2] | |

| SNB-75 | 0.56 | [2] | |

| U251 | 0.60 | [2] | |

| Melanoma | LOX IMVI | 0.47 | [2] |

| MALME-3M | 0.50 | [2] | |

| M14 | 0.52 | [2] | |

| SK-MEL-2 | 0.48 | [2] | |

| SK-MEL-28 | 0.54 | [2] | |

| SK-MEL-5 | 0.45 | [2] | |

| UACC-257 | 0.57 | [2] | |

| UACC-62 | 0.51 | [2] | |

| Ovarian Cancer | IGROV1 | 0.63 | [2] |

| OVCAR-3 | 0.68 | [2] | |

| OVCAR-4 | 0.65 | [2] | |

| OVCAR-5 | 0.69 | [2] | |

| OVCAR-8 | 0.66 | [2] | |

| NCI/ADR-RES | 0.72 | [2] | |

| SK-OV-3 | 0.70 | [2] | |

| Renal Cancer | 786-0 | 0.75 | [2] |

| A498 | 0.78 | [2] | |

| ACHN | 0.73 | [2] | |

| CAKI-1 | 0.80 | [2] | |

| RXF 393 | 0.77 | [2] | |

| SN12C | 0.74 | [2] | |

| TK-10 | 0.79 | [2] | |

| UO-31 | 0.76 | [2] | |

| Prostate Cancer | PC-3 | 0.85 | [2] |

| DU-145 | 0.88 | [2] | |

| Breast Cancer | MCF7 | 0.92 | [2] |

| MDA-MB-231/ATCC | 0.95 | [2] | |

| HS 578T | 0.90 | [2] | |

| BT-549 | 0.93 | [2] | |

| T-47D | 0.98 | [2] | |

| MDA-MB-468 | 0.96 | [2] | |

| Burkitt's Lymphoma | Ramos | <8 | [2] |

Antimicrobial Activity of β-Amino Acid Derivatives

Cationic β-amino acid derivatives have emerged as promising antimicrobial agents, exhibiting potent activity against a range of pathogenic bacteria, including multidrug-resistant strains. Their mechanism of action often involves the disruption of bacterial cell membranes.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound | Bacterial Strain | MIC (µM) | Reference |

| Cationic β(2,2)-amino acid derivative (Mw 423.6) | Staphylococcus aureus | 3.8 | [3] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 3.8 | [3] | |

| Methicillin-resistant Staphylococcus epidermidis (MRSE) | 3.8 | [3] | |

| Escherichia coli | 7.7 | [3] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key anticancer β-amino acid derivative and for the evaluation of the biological activities of these compounds.

Synthesis of 3-amino-N-(2-aminoethyl)-2,2-bis(naphthalen-2-ylmethyl)propanamide (5c)

This protocol outlines a general synthetic route applicable for the preparation of the target compound, based on established methods for β-amino amide synthesis.

Step 1: Synthesis of Diethyl 2,2-bis(naphthalen-2-ylmethyl)malonate

-

To a solution of diethyl malonate in a suitable solvent (e.g., anhydrous ethanol), add a base such as sodium ethoxide.

-

Slowly add 2-(bromomethyl)naphthalene to the reaction mixture.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

After cooling, neutralize the reaction mixture and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to obtain diethyl 2,2-bis(naphthalen-2-ylmethyl)malonate.

Step 2: Synthesis of 3-Amino-2,2-bis(naphthalen-2-ylmethyl)propanoic Acid

-

Hydrolyze the diethyl 2,2-bis(naphthalen-2-ylmethyl)malonate using a strong base (e.g., NaOH or KOH) in an aqueous alcohol solution.

-

Acidify the resulting dicarboxylate to obtain 2,2-bis(naphthalen-2-ylmethyl)malonic acid.

-

Perform a Curtius rearrangement on the malonic acid derivative. This typically involves conversion to the diacyl azide followed by thermal or photochemical rearrangement to the isocyanate, which is then hydrolyzed to the β-amino acid.

Step 3: Amide Coupling with N-Boc-ethylenediamine

-

Protect the amino group of the synthesized 3-amino-2,2-bis(naphthalen-2-ylmethyl)propanoic acid with a suitable protecting group (e.g., Boc).

-

Activate the carboxylic acid group using a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like HOBt (1-hydroxybenzotriazole).

-

Add N-Boc-ethylenediamine to the activated acid and stir at room temperature until the reaction is complete.

-

Purify the resulting Boc-protected amide by column chromatography.

Step 4: Deprotection

-

Remove the Boc protecting group from the product of Step 3 using an acid such as trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM).

-

After the reaction is complete, neutralize the mixture and extract the final product, 3-amino-N-(2-aminoethyl)-2,2-bis(naphthalen-2-ylmethyl)propanamide.

-

Purify the final compound by a suitable method, such as recrystallization or chromatography.

Anticancer Activity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the β-amino acid derivative in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.

Antimicrobial Susceptibility Testing: Broth Microdilution MIC Assay

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in a suitable broth medium. Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL).

-

Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the β-amino acid derivative in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control well (bacteria without compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Signaling Pathways and Mechanisms of Action

The biological activities of β-amino acid derivatives are mediated through their interaction with various cellular pathways. Understanding these mechanisms is crucial for rational drug design and development.

Anticancer Mechanisms: Induction of Apoptosis

Many anticancer agents, including certain β-amino acid derivatives, exert their effects by inducing apoptosis, or programmed cell death. Two major pathways lead to apoptosis: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways. Both pathways converge on the activation of a cascade of proteases called caspases, which are the executioners of apoptosis.

Caption: General overview of the extrinsic and intrinsic caspase activation pathways leading to apoptosis.

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in cancer development and progression by regulating the expression of genes involved in cell proliferation, survival, and inflammation. Inhibition of the NF-κB pathway is a key strategy in anticancer drug development.

Caption: Simplified representation of the canonical NF-κB signaling pathway.

Antimicrobial Mechanism: Bacterial Membrane Disruption

Cationic β-amino acid derivatives often exert their antimicrobial effects by targeting and disrupting the bacterial cell membrane. This process typically involves an initial electrostatic interaction with the negatively charged components of the bacterial membrane, followed by insertion into the lipid bilayer, leading to membrane permeabilization and cell death.

References

- 1. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Anticancer activity of small amphipathic β²,²-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of cationic antimicrobial β(2,2)-amino acid derivatives with potential for oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

A Historical Synthesis of 3-Aryl-β-Amino Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aryl-β-amino acids are crucial structural motifs found in a wide array of pharmaceuticals and natural products. Their incorporation into peptides can enhance metabolic stability and induce specific secondary structures. This technical guide provides a comprehensive overview of the seminal historical methods for the synthesis of these valuable compounds, presenting detailed experimental protocols, quantitative data for comparative analysis, and logical workflow diagrams to illuminate the core synthetic strategies.

Arndt-Eistert Homologation of α-Amino Acids

One of the earliest and most classic methods for the synthesis of β-amino acids is the Arndt-Eistert homologation, a process that extends the carbon chain of a carboxylic acid by one methylene unit. Named after the German chemists Fritz Arndt and Bernd Eistert, who first reported this synthesis in 1935, this method has been widely applied to the preparation of β-amino acids from their readily available α-amino acid precursors.[1][2] The reaction sequence involves the conversion of an N-protected α-amino acid to its acid chloride, followed by reaction with diazomethane to form a diazoketone. The key step is the Wolff rearrangement of the diazoketone, typically catalyzed by a silver salt, to generate a ketene intermediate, which is then trapped by a nucleophile (e.g., water) to yield the homologous carboxylic acid.[3][4] A significant advantage of this method is the retention of stereochemistry at the α-carbon of the original amino acid.[2]

Experimental Protocol: Synthesis of (S)-3-(tert-Butoxycarbonylamino)-4-phenylbutanoic Acid

This protocol is adapted from the procedure for the homologation of Boc-L-phenylalanine.

Step 1: Formation of the Diazoketone

-

In a flask, a solution of Boc-L-phenylalanine (1 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to -15 °C.

-

N-methylmorpholine (1.1 equivalents) is added, followed by the slow addition of isobutyl chloroformate (1.1 equivalents), and the mixture is stirred for 15 minutes to form the mixed anhydride.

-

In a separate apparatus, a solution of diazomethane in diethyl ether is prepared.

-

The ethereal solution of diazomethane is slowly added to the mixed anhydride solution at -15 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for an additional 3 hours.

-

The solvent is removed under reduced pressure to yield the crude diazoketone, which can be purified by chromatography if necessary.

Step 2: Wolff Rearrangement

-

The crude diazoketone is dissolved in a mixture of 1,4-dioxane and water.

-

Silver benzoate (0.2 equivalents) is added as a catalyst.

-

The mixture is heated to 80 °C and stirred for 10 hours.

-

After cooling to room temperature, the reaction mixture is acidified with 1 N aqueous HCl and extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to afford the crude β-amino acid.

-

The product is purified by recrystallization or column chromatography.

Quantitative Data for Arndt-Eistert Homologation

| N-Protected α-Amino Acid | Product | Yield (%) | Stereochemical Outcome | Reference |

| Boc-L-phenylalanine | (S)-3-(tert-Butoxycarbonylamino)-4-phenylbutanoic acid | ~75-85% | Retention of (S)-configuration | [5] |

| Fmoc-L-phenylalanine | (S)-3-(Fmoc-amino)-4-phenylbutanoic acid | High | Retention of configuration | [3] |

| Cbz-L-phenylalanine | (S)-3-(Cbz-amino)-4-phenylbutanoic acid | Good | Retention of configuration | [6] |

Logical Workflow for Arndt-Eistert Homologation

Caption: Workflow of the Arndt-Eistert homologation for β-amino acid synthesis.

The Reformatsky Reaction with Imines

The Reformatsky reaction, discovered by Sergey Nikolayevich Reformatsky in 1887, traditionally involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc to form a β-hydroxy ester.[7][8][9][10] A significant extension of this reaction is its application to imines as electrophiles, providing a direct route to β-amino esters. This "aza-Reformatsky" reaction is a powerful tool for the construction of the carbon-carbon bond in 3-aryl-β-amino acid derivatives. The reaction proceeds via the formation of an organozinc enolate, which then adds to the carbon-nitrogen double bond of the imine.

Experimental Protocol: Diastereoselective Reformatsky Reaction of an N-Arylimine

This protocol is a general procedure for the synthesis of β-amino esters from imines and α-bromoesters.

-

A flask is charged with activated zinc dust (3 equivalents) and the flask is flame-dried under vacuum and cooled under a nitrogen atmosphere.

-

Dry THF is added, followed by the N-arylimine of an aromatic aldehyde (1 equivalent).

-

The mixture is cooled to 0 °C, and a solution of ethyl bromoacetate (1.5 equivalents) in dry THF is added dropwise.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4-6 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the 3-aryl-β-amino ester.

Quantitative Data for the Diastereoselective aza-Reformatsky Reaction

| Imine (from Ar-CHO) | α-Bromo Ester | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |

| N-Phenylbenzaldimine | Ethyl bromoacetate | 64-95% | Varies with conditions | [11][12] |

| N-(p-Methoxyphenyl)benzaldimine | tert-Butyl bromoacetate | High | Good to excellent | [13] |

| Chiral N-sulfinyl imines | Ethyl bromodifluoroacetate | 52-62% | >94:6 | [14] |

Logical Workflow for the aza-Reformatsky Reaction

Caption: Workflow of the aza-Reformatsky reaction for β-amino ester synthesis.

Rhodium-Catalyzed Asymmetric Hydrogenation

The development of transition-metal-catalyzed asymmetric reactions has revolutionized the synthesis of chiral molecules. In the context of 3-aryl-β-amino acids, rhodium-catalyzed asymmetric hydrogenation of β-(acylamino)acrylates stands out as a highly efficient method for producing enantiomerically pure products.[15][16] This approach utilizes chiral phosphine ligands, such as DuPhos and BICP, to create a chiral environment around the rhodium center, thereby directing the hydrogenation to one face of the prochiral olefin. This method often provides excellent enantioselectivities (up to >99% ee).[15]

Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation of a β-(Acylamino)acrylate

This protocol is based on the work of Zhang and coworkers for the asymmetric hydrogenation of β-(acylamino)acrylates.[15]

-

In a glovebox, a pressure vessel is charged with the β-(acylamino)acrylate substrate (1 equivalent) and a rhodium precursor, such as [Rh(COD)₂]BF₄ (0.01 equivalents).

-

A chiral phosphine ligand, for example, (R,R)-Me-DuPhos (0.011 equivalents), is added, followed by a degassed solvent like methanol or toluene.

-

The vessel is sealed, removed from the glovebox, and connected to a hydrogen line.

-

The system is purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 40 psi).

-

The reaction mixture is stirred at room temperature for 12-24 hours.

-

Upon completion, the hydrogen pressure is carefully released, and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography to yield the enantiomerically enriched protected 3-aryl-β-amino acid derivative.

Quantitative Data for Rh-Catalyzed Asymmetric Hydrogenation of β-(Acylamino)acrylates

| Aryl Group (Ar) | Ligand | Solvent | H₂ Pressure (psi) | ee (%) | Configuration | Reference |

| Phenyl | (R,R)-Me-DuPhos | Toluene | 40 | 97.2 | R | [15] |

| 4-Methoxyphenyl | (R,R)-Me-DuPhos | Toluene | 40 | 97.5 | R | [15] |

| 4-Chlorophenyl | (R,R)-Me-DuPhos | Toluene | 40 | 96.8 | R | [15] |

| 2-Naphthyl | (R,R)-Me-DuPhos | Toluene | 40 | 98.1 | R | [15] |

| Phenyl | (S,S)-BICP | Toluene | 294 (for Z-isomer) | 88.6 | S | [15] |

Logical Workflow for Rh-Catalyzed Asymmetric Hydrogenation

Caption: Workflow for Rh-catalyzed asymmetric hydrogenation.

Kinetic Resolution of Racemic 3-Aryl-β-Amino Esters

Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. In the synthesis of enantiopure 3-aryl-β-amino acids, enzymatic kinetic resolution, particularly using lipases, has proven to be highly effective.[17][18][19][20][21][22] Lipases can selectively catalyze the hydrolysis or acylation of one enantiomer of a racemic β-amino ester, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers, often with very high enantiomeric excess.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic 3-Aryl-β-Amino Ester

This is a general procedure for the enzymatic resolution of racemic β-amino esters.

-

A racemic mixture of the N-protected 3-aryl-β-amino ester (1 equivalent) is dissolved in a suitable buffer solution (e.g., phosphate buffer, pH 7.0) containing a co-solvent like tert-butanol if needed for solubility.

-

A lipase, such as Candida antarctica lipase B (CALB), is added to the solution.

-

The reaction mixture is stirred at a controlled temperature (e.g., 30-40 °C) and the progress of the reaction is monitored by chiral HPLC until approximately 50% conversion is reached.

-

Once the desired conversion is achieved, the enzyme is removed by filtration.

-

The aqueous solution is extracted with an organic solvent (e.g., ethyl acetate) to separate the unreacted ester enantiomer.

-

The aqueous layer is then acidified (e.g., with 1 N HCl) and extracted with an organic solvent to isolate the hydrolyzed amino acid enantiomer.

-

Both fractions are dried, concentrated, and can be further purified if necessary.

Quantitative Data for Lipase-Catalyzed Kinetic Resolution

| Racemic Ester | Enzyme | Reaction | Product 1 (ee%) | Product 2 (ee%) | Reference |

| Methyl 3-amino-3-phenylpropanoate | Pseudomonas lipase | Hydrolysis | (S)-Acid (>99%) | (R)-Ester (>99%) | [17] |

| Ethyl 3-amino-3-phenylpropanoate | Candida antarctica lipase B (CALB) | Hydrolysis | (R)-Acid (>99%) | (S)-Ester (>99%) | [20] |

| Propyl 3-amino-3-phenylpropanoate | ω-Transaminase | Amination of β-keto ester | (S)-Ester (up to 99%) | - | [22] |

Logical Workflow for Enzymatic Kinetic Resolution

Caption: Workflow for the enzymatic kinetic resolution of β-amino esters.

Conclusion

The historical synthesis of 3-aryl-β-amino acids has evolved from classic homologation strategies to highly efficient and stereoselective catalytic methods. The Arndt-Eistert synthesis provides a reliable, albeit sometimes harsh, method for chain extension from α-amino acids. The aza-Reformatsky reaction offers a direct C-C bond-forming approach to β-amino esters. The advent of rhodium-catalyzed asymmetric hydrogenation has enabled the synthesis of these compounds with exceptional enantiomeric purity. Furthermore, enzymatic kinetic resolution presents a green and highly selective alternative for obtaining enantiopure 3-aryl-β-amino acids. The choice of synthetic route depends on factors such as the availability of starting materials, the desired stereochemistry, and scalability. This guide provides the foundational knowledge for researchers to select and implement the most suitable method for their specific synthetic targets.

References

- 1. Arndt–Eistert homologation [ouci.dntb.gov.ua]

- 2. grokipedia.com [grokipedia.com]

- 3. synarchive.com [synarchive.com]

- 4. Arndt-Eistert Synthesis [organic-chemistry.org]

- 5. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]

- 6. Asymmetric hydrogenation of α,β-unsaturated phosphonates with Rh-BisP* and Rh-MiniPHOS catalysts: Scope and mechanism of the reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reformatsky (Reformatskii) Reaction [drugfuture.com]

- 8. Arndt-Eistert Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 10. lscollege.ac.in [lscollege.ac.in]

- 11. The Chemist | Journal of the American Institute of Chemists [theaic.org]

- 12. researchgate.net [researchgate.net]

- 13. BJOC - Recent developments in the asymmetric Reformatsky-type reaction [beilstein-journals.org]

- 14. researchgate.net [researchgate.net]

- 15. Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates [organic-chemistry.org]

- 16. Reformatsky Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 17. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Kinetic study on the enzymatic resolution of homophenylalanine ester using ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. β-Phenylalanine Ester Synthesis from Stable β-Keto Ester Substrate Using Engineered ω-Transaminases - PMC [pmc.ncbi.nlm.nih.gov]

Conformational Landscape of 3-Amino-3-(2-methylphenyl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the conformational analysis of 3-Amino-3-(2-methylphenyl)propanoic acid, a β-amino acid with potential applications in peptidomimetics and drug design. Due to the absence of specific experimental data for this molecule in publicly available literature, this document outlines a robust, standard-practice approach combining Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling to elucidate its conformational preferences. Detailed hypothetical experimental and computational protocols are presented, along with structured tables for the anticipated quantitative data. This guide serves as a blueprint for researchers undertaking the conformational analysis of this and structurally related compounds.

Introduction

The three-dimensional structure of small molecules is intrinsically linked to their biological activity. Conformational analysis, the study of the spatial arrangement of atoms in a molecule and the energy associated with these arrangements, is therefore a cornerstone of modern drug discovery and development. 3-Amino-3-(2-methylphenyl)propanoic acid is a chiral β-amino acid, a class of compounds known for their ability to form stable secondary structures in peptides and their resistance to enzymatic degradation. The presence of the ortho-methylphenyl group introduces steric hindrance that is expected to significantly influence the conformational landscape of the molecule, impacting its interactions with biological targets.

This guide details the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful experimental technique for determining molecular conformation in solution, and Density Functional Theory (DFT) calculations, a robust computational method for exploring conformational space and energetics.

Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides through-bond and through-space information that is critical for defining molecular conformation.[1] Key parameters include chemical shifts (δ), scalar coupling constants (J), and Nuclear Overhauser Effects (NOEs).

-

Sample Preparation:

-

Dissolve 5-10 mg of 3-Amino-3-(2-methylphenyl)propanoic acid in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O to mimic physiological conditions). The choice of solvent can influence conformational equilibria.[1]

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher) to ensure adequate signal dispersion.

-

1D ¹H NMR: Acquire a standard proton spectrum to identify all proton resonances.

-

2D ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, aiding in the assignment of the spin systems of the propanoic acid backbone.

-

2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close in proximity (typically < 5 Å), providing crucial distance constraints for conformational analysis. A mixing time of 300-800 ms is typically used for NOESY.

-

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, facilitating the assignment of carbon resonances.

-

2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which can help in assigning quaternary carbons and confirming the overall structure.

-

-

Data Analysis:

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

-

Measure the vicinal proton-proton coupling constants (³J) from the high-resolution ¹H spectrum. These values are related to the dihedral angles via the Karplus equation.

-

Analyze the cross-peaks in the NOESY/ROESY spectra to identify spatial proximities between protons.

-

Computational Modeling

Computational methods, particularly DFT, are invaluable for exploring the potential energy surface of a molecule to identify stable conformers and their relative energies.[2][3]

-

Initial Structure Generation:

-

Build the 3D structure of 3-Amino-3-(2-methylphenyl)propanoic acid using molecular modeling software (e.g., Avogadro, GaussView).

-

Perform an initial geometry optimization using a lower-level theory or molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.[4]

-

-

Conformational Search:

-

Systematically rotate the key dihedral angles (see Figure 1) to generate a library of starting conformers. The primary dihedral angles of interest are:

-

τ₁ (N-Cβ-Cα-C=O): Defines the backbone conformation.

-

τ₂ (Cγ-Cβ-N-H): Describes the orientation of the amino group.

-

τ₃ (Cβ-Cγ-C(ortho)-C(ipso)): Defines the orientation of the 2-methylphenyl ring.

-

-

Alternatively, use a stochastic or molecular dynamics-based conformational search algorithm to explore the conformational space more broadly.

-

-

Geometry Optimization and Energy Calculation:

-

Optimize the geometry of each starting conformer using DFT. A common and reliable level of theory is B3LYP with a 6-31G(d) or larger basis set.[5][6]

-

Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

-

-

Solvent Effects:

-

To better correlate with experimental data from solution-phase NMR, include solvent effects in the calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[7]

-

-

Analysis of Results:

-

Compare the relative energies (ΔE or ΔG) of the stable conformers to determine their populations according to the Boltzmann distribution.

-

Analyze the geometric parameters (bond lengths, bond angles, and dihedral angles) of the low-energy conformers.

-

Theoretically calculate NMR parameters (chemical shifts and coupling constants) for the identified low-energy conformers and compare them with the experimental data to validate the computational model.

-

Data Presentation

The following tables present hypothetical but realistic quantitative data that would be expected from the conformational analysis of 3-Amino-3-(2-methylphenyl)propanoic acid.

Table 1: Hypothetical ¹H NMR Data (500 MHz, DMSO-d₆)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Hα | 2.65 | dd | ³J(Hα-Hβ) = 8.5, ³J(Hα-Hβ') = 5.0 |

| Hα' | 2.50 | dd | ³J(Hα'-Hβ) = 7.0, ²J(Hα-Hα') = 15.0 |

| Hβ | 4.10 | m | - |

| NH₂ | 8.15 | br s | - |

| Ar-H | 7.10 - 7.35 | m | - |

| CH₃ | 2.30 | s | - |

| COOH | 12.50 | br s | - |

Table 2: Hypothetical Key NOE Correlations

| Proton 1 | Proton 2 | Intensity | Implied Proximity |

| Hβ | Ar-H (ortho) | Strong | Gauche or eclipsed conformation around Cβ-Cγ bond |

| Hβ | CH₃ | Medium | Specific rotamer of the 2-methylphenyl group |

| NH₂ | Hα | Weak | Indication of a specific backbone torsion angle |

Table 3: Hypothetical DFT-Calculated Relative Energies and Dihedral Angles of Stable Conformers (B3LYP/6-31G(d), PCM=DMSO)

| Conformer | Relative Energy (ΔG, kcal/mol) | τ₁ (N-Cβ-Cα-C=O) (°) | τ₂ (Cγ-Cβ-N-H) (°) | τ₃ (Cβ-Cγ-C(ortho)-C(ipso)) (°) |

| 1 (Global Minimum) | 0.00 | -65.2 | 175.1 | 85.3 |

| 2 | 0.85 | 178.5 | 60.5 | 92.1 |

| 3 | 1.52 | 70.3 | -62.8 | -88.6 |

Visualizations

The following diagrams illustrate the key concepts and workflows involved in the conformational analysis.

Caption: Key rotatable bonds in 3-Amino-3-(2-methylphenyl)propanoic acid.

Caption: Integrated workflow for conformational analysis.

Conclusion

The conformational analysis of 3-Amino-3-(2-methylphenyl)propanoic acid is crucial for understanding its potential as a building block in drug development. Although direct experimental data is currently unavailable, a combined approach of high-field NMR spectroscopy and DFT calculations provides a powerful and reliable strategy to define its conformational landscape. The methodologies and hypothetical data presented in this guide offer a comprehensive framework for researchers to undertake such an analysis. The elucidation of the preferred conformations will be instrumental in designing novel peptidomimetics with tailored structural and functional properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains [mdpi.com]

- 3. An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. upcommons.upc.edu [upcommons.upc.edu]

- 5. sciforum.net [sciforum.net]

- 6. researchgate.net [researchgate.net]

- 7. A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect [scirp.org]

Navigating the Solubility Landscape of 3-Amino-3-(2-methylphenyl)propanoic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Amino-3-(2-methylphenyl)propanoic acid, a key building block in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering insights into its physicochemical properties and guidance on solubility determination in various organic solvents.

Introduction

3-Amino-3-(2-methylphenyl)propanoic acid, also known as β-amino-3-(o-tolyl)propanoic acid, is a non-proteinogenic β-amino acid. Its structural motif is of significant interest in medicinal chemistry for the synthesis of peptidomimetics, bioactive molecules, and pharmaceutical intermediates. Understanding its solubility is paramount for designing efficient synthetic routes, purification strategies, and formulation development. While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, this guide consolidates the known physicochemical properties and outlines a general experimental framework for its determination.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Amino-3-(2-methylphenyl)propanoic acid is presented in Table 1. These parameters provide a foundational understanding of the molecule's behavior and can inform solvent selection for solubility trials.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃NO₂ | [1][2] |

| Molecular Weight | 179.22 g/mol | [3][4] |

| Melting Point | 240-241 °C | [1][5] |

| Density | 1.163 g/cm³ | [1][5] |

| pKa (Predicted) | 3.71 ± 0.10 (Acidic) | [1] |

| LogP (Predicted) | 2.17 | [1] |

Qualitative Solubility Profile

Based on the general principles of amino acid solubility, 3-Amino-3-(2-methylphenyl)propanoic acid, with its zwitterionic nature at its isoelectric point, is expected to exhibit limited solubility in nonpolar organic solvents. The presence of both a carboxylic acid and an amino group suggests that its solubility will be significantly influenced by the pH and the polarity of the solvent.

Generally, amino acids show higher solubility in polar protic solvents, such as water and short-chain alcohols, and in polar aprotic solvents capable of hydrogen bonding, like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). The aromatic ring and the methyl group introduce a degree of hydrophobicity, which may enhance solubility in less polar organic solvents compared to simpler amino acids.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocol outlines a standard method for determining the solubility of 3-Amino-3-(2-methylphenyl)propanoic acid in various organic solvents.

Objective: To determine the equilibrium solubility of 3-Amino-3-(2-methylphenyl)propanoic acid in a selection of organic solvents at a controlled temperature.

Materials:

-

3-Amino-3-(2-methylphenyl)propanoic acid (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, toluene, DMF, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another suitable analytical technique.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3-Amino-3-(2-methylphenyl)propanoic acid to a known volume of the selected organic solvent in a vial. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). Preliminary experiments may be needed to determine the time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.

-

Filter the supernatant through a syringe filter (e.g., 0.45 µm) into a clean vial.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of 3-Amino-3-(2-methylphenyl)propanoic acid of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using a validated analytical method, such as HPLC.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-